5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline is a heterocyclic compound that features a triazoloquinazoline core structure
Mechanism of Action
Target of Action
Related compounds such as 1,2,4-triazolo[1,5-a]pyrimidines have been reported to be microtubule-active , suggesting that this compound may also interact with microtubules or related proteins.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given the potential interaction with microtubules , it could be inferred that this compound may affect cell division and other microtubule-related processes.
Result of Action
If the compound does indeed interact with microtubules, it could potentially disrupt cell division and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with azepane and a triazole derivative under specific conditions to form the desired triazoloquinazoline structure. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various nucleophiles.
Scientific Research Applications
5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals and agrochemicals.
Imidazo[1,2-a]pyridine: Widely studied for its reactivity and biological activity.
Uniqueness
5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline is unique due to its specific triazoloquinazoline core structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c22-16-11-9-15(10-12-16)19-21-23-20(26-13-5-1-2-6-14-26)17-7-3-4-8-18(17)27(21)25-24-19/h3-4,7-12H,1-2,5-6,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGNEUWUGIGPLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.